molecular formula C9H5ClN2O2 B092336 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 17481-62-8

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B092336
CAS RN: 17481-62-8
M. Wt: 208.6 g/mol
InChI Key: VHLHXLJSHPMFCL-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The structure of this compound includes a pyrido[1,2-a]pyrimidine skeleton, which is a fused bicyclic ring system combining a pyridine and a pyrimidine ring. The presence of a chloro substituent and an aldehyde functional group at specific positions on the ring system makes it a versatile precursor for further chemical transformations.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidine derivatives has been explored in several studies. For instance, the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and Csp3-H to C=O oxidation has been reported, which demonstrates the potential for creating similar compounds to 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde . Additionally, the behavior of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions has been studied, leading to the formation of various heterocyclic compounds, indicating that the chloro analogue could undergo similar reactions .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, has been investigated, and it is reasonable to infer that the chloro analogue would have similar structural features, such as planarity and aromaticity, which are characteristic of pyrido[1,2-a]pyrimidine derivatives .

Chemical Reactions Analysis

The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with various nucleophiles has been described, leading to the formation of enaminones, Schiff's bases, and other heterocyclic compounds . This suggests that the chloro analogue could also participate in similar nucleophilic condensation reactions. Moreover, the synthesis of pyrazolo[3,4-d]pyrimidines from related carbaldehydes under microwave-assisted, solvent-free conditions has been reported, which could be a relevant reaction for the chloro analogue as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are not directly reported in the provided papers. However, the properties of structurally related compounds can provide insights. For example, the corrosion inhibition performance of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on carbon steel in hydrochloric acid solution has been studied, indicating that pyrimidine-3-carbaldehyde derivatives can exhibit significant chemical activity and potential applications in material science . The synthesis of 6-chloropyridine-3-carbaldehyde presents a method that could be adapted for the synthesis of the chloro analogue, providing information on potential synthesis routes and the stability of the compound .

Scientific Research Applications

  • Application Summary : This compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
  • Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . The specific experimental procedures, technical details, or parameters are not provided in the available resources.
  • Results : The method resulted in high yields of up to 95% .
  • Application Summary : This compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
  • Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . The specific experimental procedures, technical details, or parameters are not provided in the available resources.
  • Results : The method resulted in high yields of up to 95% .
  • Application Summary : This compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
  • Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . The specific experimental procedures, technical details, or parameters are not provided in the available resources.
  • Results : The method resulted in high yields of up to 95% .

Safety And Hazards

Sigma-Aldrich provides “2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” as-is and makes no representation or warranty with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-6(5-13)9(14)12-4-2-1-3-7(12)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLHXLJSHPMFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169902
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

17481-62-8
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo-
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Record name 17481-62-8
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Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo-
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Record name 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AA Harutyunyan - Russian Journal of Organic Chemistry, 2016 - Springer
It is known that pyrido [1, 2-a] pyrimidine derivatives exhibit a broad spectrum of biological activity such as antibacterial, fungicidal, antiviral, antitumor, anti-monoamine oxidase, etc.[1–3]…
Number of citations: 1 link.springer.com
M Noguchi, S Matsumoto, M Shirai, H Yamamoto - Tetrahedron, 2003 - Elsevier
The thermal 1,2-hydrogen shift of the hydrazone generates the NH-azomethine imine intermediate in the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system under mild conditions…
Number of citations: 31 www.sciencedirect.com
M Gotoh, B Sun, K Hirayama, M Noguchi - Tetrahedron, 1996 - Elsevier
The oximes of 4-(alk-2-enylamino)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes and 2-(alk-2-enylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydes underwent the …
Number of citations: 35 www.sciencedirect.com
K Kawashima, A Kakehi, M Noguchi - Tetrahedron, 2007 - Elsevier
The synthetic process equivalent to C-unsubstituted (CH) nitrile ylides cycloaddition reaction is achieved via cycloaddition of NH-azomethine ylide and the following fission reaction of …
Number of citations: 38 www.sciencedirect.com
M Noguchi, M Shirai, K Nakashima, I Arai, A Nishida… - Tetrahedron, 2003 - Elsevier
The thermal reaction of N-benzyl-N-[3-(N-substituted imino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]amino acid esters, generated from aldehyde esters and primary amines, …
Number of citations: 12 www.sciencedirect.com
MM Hassan, ES Othman, M Abass - Research on Chemical Intermediates, 2013 - Springer
3-Acetyl-4-methylthioquinolin-2(1H)-one (3) has been prepared and its reactivity towards treatment with different reagents, dilute sulfuric acid, aqueous sodium hydroxide, and hydrogen …
Number of citations: 14 link.springer.com
DS Park, E Jo, J Choi, ME Lee, S Kim, HY Kim… - European journal of …, 2017 - Elsevier
Upon high-throughput screening of synthetic small molecule libraries with the infectious hepatitis C virus (HCV) cell culture system, we identified an iminodipyridinopyrimidine (IDPP) …
Number of citations: 12 www.sciencedirect.com

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